Lucidone A

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lucidone A can be synthesized through various chemical routes. One common method involves the extraction from the fruits of Lindera erythrocarpa using ethanol. The extracted compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of above 99% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as HPLC. The scalability of this method makes it feasible for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Lucidone A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted compounds that exhibit different pharmacological properties .

Aplicaciones Científicas De Investigación

Lucidone A has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of Lucidone A involves the modulation of multiple signaling pathways. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of antioxidant genes like heme oxygenase-1 (HO-1). This activation results in increased production of biliverdin, which has antiviral and anti-inflammatory effects . Additionally, this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation .

Comparación Con Compuestos Similares

Lucidone A is unique due to its diverse pharmacological properties and low cytotoxicity. Similar compounds include:

Methyl linderone: Another cyclopentenedione with similar pharmacological properties but different molecular targets.

Butanolides: Compounds with similar anti-inflammatory and antioxidant effects but different chemical structures.

This compound stands out due to its ability to modulate multiple signaling pathways and its broad range of therapeutic effects .

Actividad Biológica

Lucidone A, a lanostanoid compound derived from the fruit of Lindera erythrocarpa, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anticancer, and neuroprotective contexts. This article synthesizes current research findings about this compound's biological activity, supported by data tables and case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Anti-inflammatory effects

- Cytotoxicity against cancer cells

- Melanin inhibition

- Neuroprotective properties

Anti-inflammatory Effects

Recent studies have shown that methyl lucidone (ML), a derivative of this compound, significantly reduces airway inflammation in human bronchial epithelial cells. The mechanism involves the inhibition of TGF-β-activated kinase 1 (TAK1), which leads to decreased levels of inflammatory cytokines such as interleukin-1β and TNF-α. This suggests potential applications for ML in treating respiratory diseases.

Key Findings:

- Reduction of MUC5AC secretion : ML decreased MUC5AC levels in PMA-stimulated NCI-H292 cells.

- Inhibition of IKK/NF-κB and p38 MAPK pathways : ML treatment downregulated these inflammatory signaling pathways, indicating its role in mitigating inflammatory responses .

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis and G2/M phase arrest in ovarian cancer cells (OVCAR-8 and SKOV-3) through the inhibition of the PI3K/Akt pathway.

Table 1: Cytotoxic Effects of this compound on Ovarian Cancer Cells

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| OVCAR-8 | 33.3–54.7 | Induction of apoptosis via caspase activation |

| SKOV-3 | 48.8–60.7 | G2/M phase arrest; downregulation of Bcl-2 |

Mechanisms Identified :

- Induction of intrinsic apoptotic pathways.

- Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL).

- Activation of caspase cascades leading to cell death .

Melanin Inhibition

This compound has also been studied for its ability to inhibit melanin production, making it a candidate for cosmetic applications aimed at skin lightening. Research indicates that Lucidone significantly inhibits tyrosinase activity, a key enzyme in melanin synthesis.

Key Findings:

- Inhibition of Tyrosinase : Lucidone reduced tyrosinase activity in B16 melanoma cells, leading to decreased melanin content.

- Regulation of MITF : The expression of MITF was also attenuated, indicating a multi-faceted approach to melanin inhibition .

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective effects. While specific mechanisms are still under investigation, preliminary findings indicate its potential in modulating neuroinflammatory responses.

Case Studies

Several case studies have explored the applications and effectiveness of this compound:

- Respiratory Health : In vitro studies demonstrated that ML could serve as an adjunct therapy for chronic respiratory conditions by reducing airway inflammation.

- Cancer Treatment : Clinical trials are underway to evaluate the efficacy of this compound derivatives in improving survival rates among ovarian cancer patients.

Propiedades

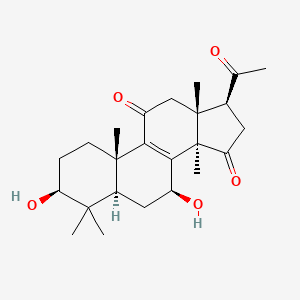

IUPAC Name |

(3S,5R,7S,10S,13R,14R,17S)-17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16-17,26,28H,7-11H2,1-6H3/t13-,14+,16+,17+,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQOQQOOZLPVEV-FBHWSAQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97653-92-4 | |

| Record name | Lucidone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97653-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097653924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.